Indospicine (CAS 16377-00-7) Exhibits Significantly Higher Cytotoxicity than Arginine in Human Liver Cells
Indospicine demonstrates substantially greater cytotoxicity than its physiological counterpart, arginine, in human liver cells. In a direct comparison using the HepG2 hepatocellular carcinoma cell line, indospicine and its metabolite, 2-aminopimelic acid, were found to be more cytotoxic than arginine [1]. This finding is critical as it confirms that the structural modification in indospicine (amidine for guanidine) results in a gain of toxic function, not merely a loss of normal arginine activity. The highest toxicity was observed in HepG2 liver cells, which is consistent with the known hepatotoxic effects of indospicine in animals [1].
| Evidence Dimension | Relative Cytotoxicity |
|---|---|
| Target Compound Data | Indospicine: More cytotoxic than arginine (highest toxicity in HepG2 cells) |
| Comparator Or Baseline | Arginine: Lower cytotoxicity in HepG2 cells |
| Quantified Difference | Indospicine > Arginine in cytotoxicity (exact fold-change not quantified in abstract) |
| Conditions | Human cell lines: HepG2 (hepatocellular carcinoma), Caco-2 (colorectal adenocarcinoma), HT29-MTX-E12 (colorectal adenocarcinoma) |
Why This Matters
This direct evidence of higher cytotoxicity in liver cells justifies the use of indospicine over arginine as a specific hepatotoxin model in toxicology research.
- [1] Sultan, S., et al. (2018). Indospicine cytotoxicity and transport in human cell lines. Food Chemistry, 267, 119-123. https://doi.org/10.1016/j.foodchem.2017.08.029 View Source
